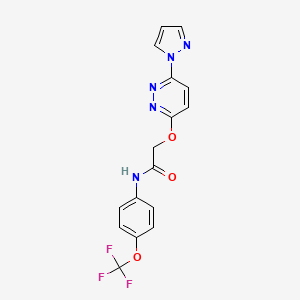

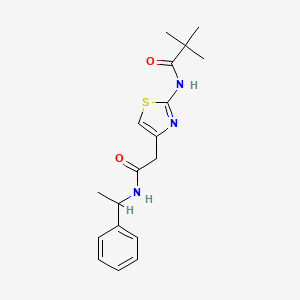

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide . The process may involve crystallization using a solvent mixture to purify the product. Although the exact synthesis route for the compound of interest is not provided, similar methodologies could be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be confirmed using various analytical techniques such as FTIR, NMR, and X-ray diffraction . These methods provide information on the geometrical parameters, which are crucial for understanding the stability and interactions within the molecule. For instance, intramolecular hydrogen bonding can influence the molecular conformation, which is often observed in crystal structures .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a pyrazole ring, as in the compound of interest, suggests potential reactivity associated with this moiety. Although the specific reactions of the compound are not detailed in the provided papers, it is likely that it could undergo reactions typical of pyrazole and acetamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized by techniques such as thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These properties are influenced by the molecular structure, particularly the presence of functional groups like phenyl rings and heterocycles, which can affect the compound's stability, solubility, and electronic properties. The compound's potential role in nonlinear optics can be inferred from hyperpolarizability calculations, as mentioned for a similar compound .

Relevance to Case Studies

While the provided papers do not include case studies on the specific compound, they do present a case of anticancer activity testing for a related acetamide derivative . This suggests that the compound of interest could also be evaluated for its biological activity, potentially as an anticancer agent, given the structural similarities and the presence of pharmacophores like the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Supramolecular Structures

Pyrazole-acetamide derivatives, including those structurally related to the compound , have been synthesized and utilized as ligands in the formation of coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit diverse supramolecular architectures, driven by hydrogen bonding interactions, which can be leveraged in the development of new materials with potential applications in catalysis, magnetic materials, and sensors. The antioxidant activities of these ligands and their complexes suggest their potential in pharmacological applications as well (Chkirate et al., 2019).

Synthetic Organic Chemistry

The compound and its analogs serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazolo[3,4-d]-pyrimidines and triazolopyridines, which are expected to possess significant chemical and pharmacological activities. This illustrates the compound's versatility in facilitating the construction of complex molecular architectures, which is a fundamental aspect of drug discovery and development (Al-Afaleq & Abubshait, 2001).

Medicinal Chemistry and Pharmacology

Compounds featuring the pyrazolyl-pyridazinone scaffold have been evaluated for a variety of biological activities, including antioxidant, antitumor, antimicrobial, and anti-inflammatory properties. These studies highlight the potential of such compounds in the development of new therapeutic agents. For instance, novel N-substituted benzyl/phenyl acetamides based upon pyrazolobenzothiazine ring systems have been synthesized and evaluated for antioxidant activity, demonstrating the potential for these compounds in mitigating oxidative stress-related diseases (Ahmad et al., 2012).

Antimicrobial and Antiviral Research

Further exploration into the compound's derivatives has shown promising antimicrobial and antiviral activities. This includes work on pyrazole-imidazole-triazole hybrids, which have demonstrated significant efficacy against microbial strains, suggesting their potential as novel antimicrobial agents (Punia et al., 2021). Additionally, derivatives have been designed to target specific enzymes or receptors, underscoring the compound's role in the design of targeted therapeutic agents.

Eigenschaften

IUPAC Name |

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O3/c17-16(18,19)27-12-4-2-11(3-5-12)21-14(25)10-26-15-7-6-13(22-23-15)24-9-1-8-20-24/h1-9H,10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRSQZGSNJLDQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)

![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2531237.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)